molecular formula C20H18Cl2N2O B3020522 2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone CAS No. 1164460-03-0

2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

Cat. No. B3020522
CAS RN: 1164460-03-0
M. Wt: 373.28
InChI Key: NMTITZDQZJDQCM-SOFGYWHQSA-N
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Description

The compound "2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone" is a derivative of the 4,5-dihydro-3(2H)-pyridazinone class, which has been studied for various pharmacological activities, including platelet aggregation inhibition and hypotensive effects . These compounds have also been investigated for their potential as cardiotonic agents , and their synthesis has been explored to optimize the production of enantiomerically pure substances for pharmaceutical use .

Synthesis Analysis

The synthesis of 4,5-dihydro-3(2H)-pyridazinone derivatives typically involves the cyclization of intermediary compounds such as keto acids with hydrazine hydrate, followed by various condensation reactions to introduce different substituents . The synthesis process can be tailored to produce specific derivatives with desired pharmacological properties, as seen in the synthesis of optically active compounds for enhanced cardiotonic activity . The separation of enantiomers using chiral stationary phases in chromatography has been demonstrated as an efficient method for obtaining pure enantiomers of these compounds .

Molecular Structure Analysis

The molecular structure of 4,5-dihydro-3(2H)-pyridazinone derivatives is characterized by a pyridazinone core with various substituents that can influence the compound's pharmacological activity and physical properties . X-ray crystallography has been used to determine the three-dimensional structure of these compounds, revealing their planarity and the conformational relationship between different rings in the molecule . The molecular geometry and electronic properties have also been studied using density functional theory (DFT) calculations, providing insights into the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of 4,5-dihydro-3(2H)-pyridazinone derivatives includes the ability to undergo various reactions such as dehydrogenation, Michael addition, and reactions with secondary amines to form N-dialkylaminomethyl derivatives . These reactions can be used to modify the structure and introduce new functional groups, potentially altering the compound's biological activity. The behavior of chloro derivatives toward different reagents has also been explored, leading to the synthesis of new compounds with potential pharmacological applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4,5-dihydro-3(2H)-pyridazinone derivatives are influenced by their molecular structure. These compounds have been shown to possess moderate antibacterial activity against Gram-positive bacteria . Thermal analysis has indicated that these compounds are thermostable up to their melting points . The vibrational frequencies, electronic absorption spectra, and chemical shift values obtained from spectroscopic studies correlate well with computational predictions, confirming the stability and reactivity of these molecules .

Scientific Research Applications

Scientific Research Applications of Pyridazinone Derivatives

Biological Activities and Pharmacological Potential : Pyridazinone derivatives, such as those closely related to the specified compound, have been extensively studied for their diverse biological activities. They are recognized for their potential as COX-2 inhibitors, offering a promising avenue for the development of new therapeutic agents with anti-inflammatory, analgesic, and antipyretic properties. For instance, compounds like ABT-963 demonstrate significant selectivity and efficacy in reducing pain, inflammation, and bone loss in preclinical models, highlighting the pharmacological potential of pyridazinone derivatives in treating conditions associated with arthritis and other inflammatory diseases (Asif, 2016).

Synthetic Chemistry and Medicinal Chemistry Applications : Pyridazinone scaffolds are versatile building blocks in organic synthesis, contributing to the development of compounds with significant pharmacological activities. The structural diversity and modifiability of pyridazinone rings allow for the synthesis of derivatives with targeted biological activities, including anticancer, antidiabetic, antiasthmatic, and antimicrobial effects. This versatility underscores the importance of pyridazinone derivatives in medicinal chemistry and drug design, offering a foundation for the strategic development of new therapeutics (Tan & Ozadali Sari, 2020).

Antioxidant Capacity and Chemical Reactivity : The antioxidant properties of pyridazinone derivatives are another area of interest, with implications for addressing oxidative stress-related conditions. These compounds can act as radical scavengers, contributing to the prevention of cellular damage induced by oxidative stress. Their reactivity and interactions with free radicals highlight the potential of pyridazinone derivatives in developing antioxidant therapies and in studying oxidative processes within biological systems (Ilyasov et al., 2020).

properties

IUPAC Name

2-[(3,4-dichlorophenyl)methyl]-6-[(E)-2-(4-methylphenyl)ethenyl]-4,5-dihydropyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18Cl2N2O/c1-14-2-4-15(5-3-14)6-8-17-9-11-20(25)24(23-17)13-16-7-10-18(21)19(22)12-16/h2-8,10,12H,9,11,13H2,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTITZDQZJDQCM-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=NN(C(=O)CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=NN(C(=O)CC2)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dichlorobenzyl)-6-(4-methylstyryl)-4,5-dihydro-3(2H)-pyridazinone

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